molecular formula C16H23NO3 B10770661 1-phenylpropan-2-yl N-(1-oxohexan-2-yl)carbamate

1-phenylpropan-2-yl N-(1-oxohexan-2-yl)carbamate

Cat. No.: B10770661
M. Wt: 277.36 g/mol
InChI Key: WNKGMQLRHKONID-UHFFFAOYSA-N
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Description

1-phenylpropan-2-yl N-(1-oxohexan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry. This particular compound features a phenyl group attached to a propan-2-yl moiety, which is further linked to an N-(1-oxohexan-2-yl)carbamate group. The unique structure of this compound makes it of interest for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenylpropan-2-yl N-(1-oxohexan-2-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylpropan-2-ol with 1-oxohexan-2-yl isocyanate. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

  • Step 1: Synthesis of 1-oxohexan-2-yl isocyanate

    • React hexan-2-one with phosgene in the presence of a base (e.g., pyridine) to form 1-oxohexan-2-yl isocyanate.
    • Reaction conditions: Room temperature, inert atmosphere.
  • Step 2: Formation of this compound

    • React 1-phenylpropan-2-ol with 1-oxohexan-2-yl isocyanate in the presence of triethylamine.
    • Reaction conditions: Room temperature, inert atmosphere, solvent (e.g., dichloromethane).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-phenylpropan-2-yl N-(1-oxohexan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form phenylpropan-2-one derivatives.

    Reduction: The carbonyl group in the hexan-2-yl moiety can be reduced to form alcohol derivatives.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).

Major Products Formed

    Oxidation: Phenylpropan-2-one derivatives.

    Reduction: Alcohol derivatives of the hexan-2-yl moiety.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

1-phenylpropan-2-yl N-(1-oxohexan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-phenylpropan-2-yl N-(1-oxohexan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it is known to inhibit acetylcholinesterase by binding to the active site of the enzyme. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter and subsequent physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenylpropan-2-yl N-(1-oxopentan-2-yl)carbamate
  • 1-phenylpropan-2-yl N-(1-oxobutan-2-yl)carbamate
  • 1-phenylpropan-2-yl N-(1-oxoheptan-2-yl)carbamate

Uniqueness

1-phenylpropan-2-yl N-(1-oxohexan-2-yl)carbamate is unique due to its specific combination of a phenyl group, a propan-2-yl moiety, and an N-(1-oxohexan-2-yl)carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

1-phenylpropan-2-yl N-(1-oxohexan-2-yl)carbamate

InChI

InChI=1S/C16H23NO3/c1-3-4-10-15(12-18)17-16(19)20-13(2)11-14-8-6-5-7-9-14/h5-9,12-13,15H,3-4,10-11H2,1-2H3,(H,17,19)

InChI Key

WNKGMQLRHKONID-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=O)NC(=O)OC(C)CC1=CC=CC=C1

Origin of Product

United States

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